Cas no 1785560-13-5 (Carbamic acid, N-(1-formyl-2-methylpropyl)-N-methyl-, 1,1-dimethylethyl ester)
L'estere terz-butile dell'acido carbamico, N-(1-formil-2-metilpropil)-N-metil-, è un composto organico utilizzato come intermedio nella sintesi di principi attivi farmaceutici e nella chimica fine. La sua struttura presenta un gruppo formile e un gruppo metile sull'azoto carbamico, conferendo reattività selettiva in reazioni di condensazione e alchilazione. Il gruppo terz-butossicarbonil (Boc) offre protezione temporanea per gruppi amminici, garantendo stabilità in condizioni acide moderate e facilitando la deprotezione in ambienti controllati. La presenza di ramificazioni alchiliche migliora la solubilità in solventi organici apolari, rendendolo adatto per sintesi in fase omogenea. La sua purezza e la bassa igroscopicità ne favoriscono l'impiego in processi che richiedono elevata riproducibilità.
1785560-13-5 structure
Product Name:Carbamic acid, N-(1-formyl-2-methylpropyl)-N-methyl-, 1,1-dimethylethyl ester
Numero CAS:1785560-13-5
MF:C11H21NO3
MW:215.289343595505
CID:6032273
PubChem ID:22055359
Update Time:2025-11-01
Carbamic acid, N-(1-formyl-2-methylpropyl)-N-methyl-, 1,1-dimethylethyl ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- Carbamic acid, N-(1-formyl-2-methylpropyl)-N-methyl-, 1,1-dimethylethyl ester
- 138802-17-2
- SCHEMBL52414
- Carbamic acid, (1-formyl-2-methylpropyl)methyl-, 1,1-dimethylethyl ester, (S)-
- EN300-1881078
- 1785560-13-5
- tert-butyl N-methyl-N-(3-methyl-1-oxobutan-2-yl)carbamate
-
- Inchi: 1S/C11H21NO3/c1-8(2)9(7-13)12(6)10(14)15-11(3,4)5/h7-9H,1-6H3
- Chiave InChI: WZZUQWBUVSVLRT-UHFFFAOYSA-N
- Sorrisi: C(OC(C)(C)C)(=O)N(C(C=O)C(C)C)C
Proprietà calcolate
- Massa esatta: 215.15214353g/mol
- Massa monoisotopica: 215.15214353g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 15
- Conta legami ruotabili: 5
- Complessità: 231
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2
- Superficie polare topologica: 46.6Ų
Proprietà sperimentali
- Densità: 0.983±0.06 g/cm3(Predicted)
- Punto di ebollizione: 264.9±19.0 °C(Predicted)
- pka: -1.62±0.70(Predicted)
Carbamic acid, N-(1-formyl-2-methylpropyl)-N-methyl-, 1,1-dimethylethyl ester Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1881078-1g |
tert-butyl N-methyl-N-(3-methyl-1-oxobutan-2-yl)carbamate |
1785560-13-5 | 1g |
$842.0 | 2023-09-18 | ||
| Enamine | EN300-1881078-5g |
tert-butyl N-methyl-N-(3-methyl-1-oxobutan-2-yl)carbamate |
1785560-13-5 | 5g |
$2443.0 | 2023-09-18 | ||
| Enamine | EN300-1881078-10g |
tert-butyl N-methyl-N-(3-methyl-1-oxobutan-2-yl)carbamate |
1785560-13-5 | 10g |
$3622.0 | 2023-09-18 | ||
| Enamine | EN300-1881078-0.05g |
tert-butyl N-methyl-N-(3-methyl-1-oxobutan-2-yl)carbamate |
1785560-13-5 | 0.05g |
$707.0 | 2023-09-18 | ||
| Enamine | EN300-1881078-0.1g |
tert-butyl N-methyl-N-(3-methyl-1-oxobutan-2-yl)carbamate |
1785560-13-5 | 0.1g |
$741.0 | 2023-09-18 | ||
| Enamine | EN300-1881078-0.25g |
tert-butyl N-methyl-N-(3-methyl-1-oxobutan-2-yl)carbamate |
1785560-13-5 | 0.25g |
$774.0 | 2023-09-18 | ||
| Enamine | EN300-1881078-0.5g |
tert-butyl N-methyl-N-(3-methyl-1-oxobutan-2-yl)carbamate |
1785560-13-5 | 0.5g |
$809.0 | 2023-09-18 | ||
| Enamine | EN300-1881078-1.0g |
tert-butyl N-methyl-N-(3-methyl-1-oxobutan-2-yl)carbamate |
1785560-13-5 | 1g |
$1272.0 | 2023-06-01 | ||
| Enamine | EN300-1881078-2.5g |
tert-butyl N-methyl-N-(3-methyl-1-oxobutan-2-yl)carbamate |
1785560-13-5 | 2.5g |
$1650.0 | 2023-09-18 | ||
| Enamine | EN300-1881078-5.0g |
tert-butyl N-methyl-N-(3-methyl-1-oxobutan-2-yl)carbamate |
1785560-13-5 | 5g |
$3687.0 | 2023-06-01 |
Carbamic acid, N-(1-formyl-2-methylpropyl)-N-methyl-, 1,1-dimethylethyl ester Letteratura correlata
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
1785560-13-5 (Carbamic acid, N-(1-formyl-2-methylpropyl)-N-methyl-, 1,1-dimethylethyl ester) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso